molecular formula C15H17NO2 B030621 N-Boc-2-naphthylamine CAS No. 454713-45-2

N-Boc-2-naphthylamine

Cat. No. B030621
Key on ui cas rn: 454713-45-2
M. Wt: 243.3 g/mol
InChI Key: AZFIXUGFEFRFQJ-UHFFFAOYSA-N
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Patent
US07718688B2

Procedure details

A stirred solution of tert-butyl 2-naphthylcarbamate (104) [PCT Int. Appl. (2002) WO 02/067930, Searcey, M., Patterson, L. H.] (20.3 g, 83 mmol) in MeCN (150 mL) was treated portionwise at 0° C. with NBS (17.82 g, 100 mmol), then stirred for a further 2 h at 0° C. The mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2. The solution was filtered through a short column of silica gel, and the product was recrystallised from MeOH to give tert-butyl 1-bromo-2-naphthylcarbamate (105) (24.09 g, 90%), as a white solid: mp 90-91° C.; 1H NMR [(CD3)2SO] δ 8.82 (s, 1H), 8.15 (d, J=8.5 Hz, 1H), 7.96 (d, J=9.6 Hz, 1H), 7.93 (d, J=9.3 Hz, 1H), 7.71 (d, J=8.8 Hz, 1H), 7.66 (t, J=7.7 Hz, 1H), 7.56 (t, J=7.4 Hz, 1H), 1.49 (s, 9H). Anal. (C15H16BrNO2) C, H, N, Br.
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
Quantity
17.82 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15].C1C(=O)N([Br:26])C(=O)C1>CC#N>[Br:26][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[NH:11][C:12](=[O:18])[O:13][C:14]([CH3:15])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)NC(OC(C)(C)C)=O
Name
Quantity
17.82 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a further 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a short column of silica gel
CUSTOM
Type
CUSTOM
Details
the product was recrystallised from MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=CC2=CC=CC=C12)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.09 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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